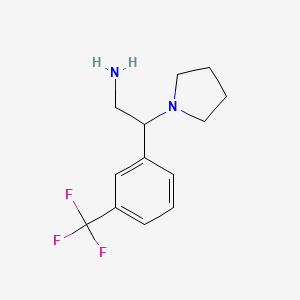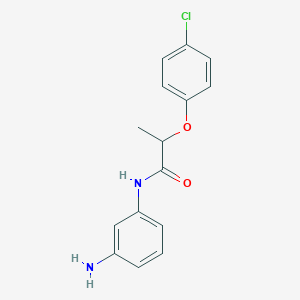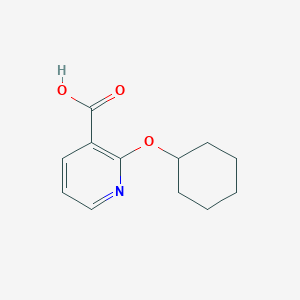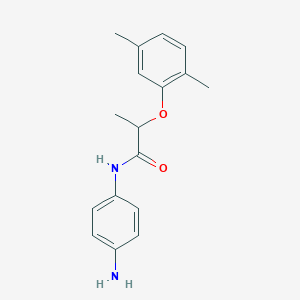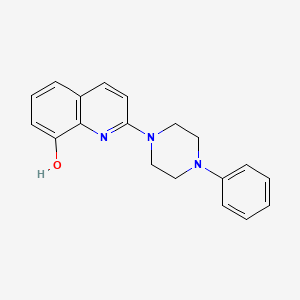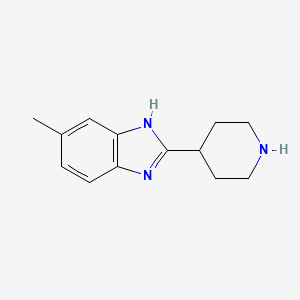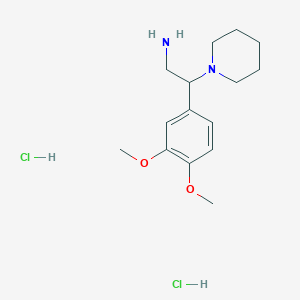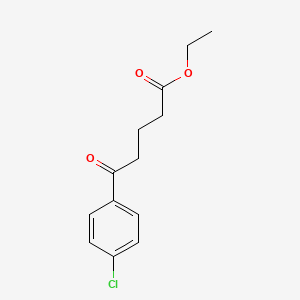
Ethyl 5-(4-chlorophenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Applications De Recherche Scientifique
Anticancer Potential
Ethyl 5-(4-chlorophenyl)-5-oxovalerate and its derivatives have been explored for their potential anticancer properties. In one study, a derivative was synthesized and evaluated in vitro against a variety of human tumor cell lines, including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancers. This compound exhibited notable cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent (P. Kattimani et al., 2013).
Application in Dyeing and Textiles
Compounds related to Ethyl 5-(4-chlorophenyl)-5-oxovalerate have been used in the synthesis of disperse dyes for textiles. These dyes, when complexed with metals such as copper, cobalt, and zinc, have been applied to polyester and nylon fabrics, showing excellent fastness properties and providing diverse shades of violet and brown (Isaac Oluwatobi Abolude et al., 2021).
Crystal and Molecular Structure Studies
The crystal and molecular structure of Ethyl 5-(4-chlorophenyl)-5-oxovalerate derivatives have been extensively studied. One research focused on the synthesis and characterization of a derivative, including its molecular interactions and structural stability insights through Hirshfeld surface analysis (D. Achutha et al., 2017).
Photovoltaic Applications
Derivatives of Ethyl 5-(4-chlorophenyl)-5-oxovalerate have been used in the development of organic-inorganic photodiodes. Their photovoltaic properties were studied, indicating potential applications in electronic devices. The incorporation of chlorophenyl groups in these derivatives improved the diode parameters, demonstrating their utility in photovoltaic technology (H. Zeyada et al., 2016).
Corrosion Inhibition
Ethyl 5-(4-chlorophenyl)-5-oxovalerate derivatives have also been studied for their effectiveness as corrosion inhibitors. One such derivative was tested on aluminum alloy in hydrochloric acid, showing significant inhibition efficiency. This suggests its potential use in protecting metals from corrosion (K. Raviprabha et al., 2021).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Propriétés
IUPAC Name |
ethyl 5-(4-chlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEHRFGRNQLXMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588705 |
Source


|
| Record name | Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chlorophenyl)-5-oxovalerate | |
CAS RN |
54029-03-7 |
Source


|
| Record name | Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


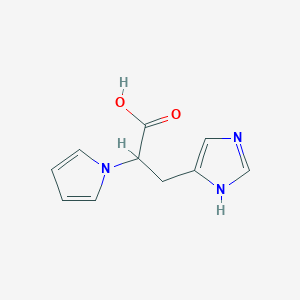
![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)
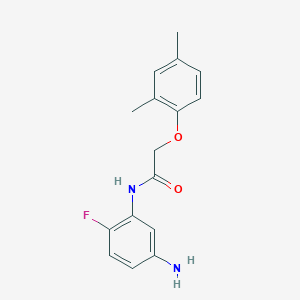
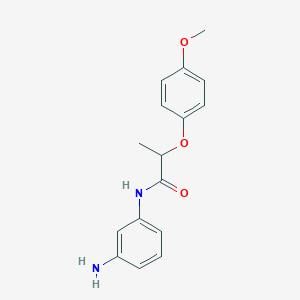
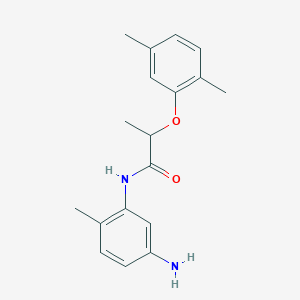
![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)
